Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester
Description
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester is a fluorinated organic compound characterized by a phenyl ring substituted with a 1,1,2,2-tetrafluoroethoxy group at the 2-position, an oxo group, and an ethyl ester moiety. The tetrafluoroethoxy group imparts high electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability .
Properties
IUPAC Name |
ethyl 2-oxo-2-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O4/c1-2-19-10(18)9(17)7-5-3-4-6-8(7)20-12(15,16)11(13)14/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMSWOJLTRAHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Nitrophenylacetic Acid
The process begins with nitration of phenylacetic acid. Concentrated nitric and sulfuric acids facilitate electrophilic aromatic substitution, yielding 2-nitrophenylacetic acid. The nitro group at the ortho position activates the ring for subsequent nucleophilic substitution.
Substitution with Tetrafluoroethanol
Under Ullmann-type conditions, 2-nitrophenylacetic acid reacts with tetrafluoroethanol in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) at 120–140°C. The nitro group is replaced by the tetrafluoroethoxy moiety, forming 2-(1,1,2,2-tetrafluoroethoxy)phenylacetic acid.
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 130°C
-
Duration: 24–48 hours
-
Yield: ~60–70%
Oxidation to α-Keto Acid
The α-methyl group of 2-(1,1,2,2-tetrafluoroethoxy)phenylacetic acid is oxidized to a ketone using potassium permanganate (KMnO₄) in acidic medium:
Optimization Notes:
Esterification with Ethanol
The α-keto acid undergoes Fischer esterification with ethanol catalyzed by sulfuric acid:
Key Parameters:
Acetoacetic Ester Synthesis Route
Preparation of Benzyl Halide Intermediate
2-(1,1,2,2-Tetrafluoroethoxy)benzyl bromide is synthesized via bromination of 2-(1,1,2,2-tetrafluoroethoxy)toluene using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).
Alkylation of Ethyl Acetoacetate
The enolate of ethyl acetoacetate, generated with sodium ethoxide, reacts with the benzyl bromide:
Conditions:
Decarboxylation and Isolation
Heating the alkylated product in dilute HCl hydrolyzes the ester to the β-keto acid, which decarboxylates to yield the target compound:
Challenges:
-
Competing dialkylation requires strict stoichiometric control.
-
Purification via column chromatography (hexane/EtOAc) isolates the monoalkylated product.
Friedel-Crafts Acylation and Functional Group Interconversion
Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
2-Hydroxybenzaldehyde undergoes Mitsunobu reaction with tetrafluoroethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Oxidation to Benzoylformic Acid
The aldehyde is oxidized to α-keto acid using Jones reagent (CrO₃/H₂SO₄):
Precautions:
Esterification and Purification
Esterification with ethanol under acidic conditions affords the final product. Recrystallization from ethanol/water enhances purity (>98%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity; scalable | Multi-step; toxic Cu catalysts | 50–60% |
| Acetoacetic Ester | Single-step alkylation; mild conditions | Dialkylation byproducts; moderate yields | 50–60% |
| Friedel-Crafts | Direct aldehyde oxidation; high purity | Harsh oxidation conditions; cost of DEAD | 60–70% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester typically involves:
- Formation of Tetrafluoroethoxy Group : Achieved through nucleophilic substitution using suitable fluorinating agents.
- Electrophilic Aromatic Substitution : The tetrafluoroethoxy group is attached to the phenyl ring.
- Esterification : The acetic acid moiety is formed by reacting with ethanol under acidic conditions.
Industrial Production
For large-scale production, optimized reaction conditions are crucial. This includes using catalysts and controlled environments to maximize yield and purity.
Scientific Research Applications
This compound has several notable applications across different scientific fields:
Chemistry
- Building Block for Synthesis : Serves as an intermediate in the development of more complex fluorinated compounds, facilitating advancements in organic synthesis.
Biology
- Biological Activity : Investigated for its interactions with biomolecules, potentially influencing various metabolic pathways.
- Mechanism of Action : The compound's lipophilicity allows it to penetrate cell membranes effectively, interacting with enzymes and receptors that modulate biological functions.
Medicine
- Therapeutic Potential : Explored for anti-inflammatory and anticancer activities. Its unique structure may enhance binding affinity to specific targets involved in disease processes.
Industry
- Advanced Materials Development : Utilized in creating specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings that offer enhanced performance characteristics.
Unique Properties
The presence of multiple fluorine atoms in this compound contributes to its increased lipophilicity and metabolic stability compared to other compounds.
Case Studies and Research Findings
Research studies have focused on the biological activity of this compound:
-
Anti-inflammatory Studies : Investigations have shown potential inhibition of pro-inflammatory cytokines in vitro.
- Study Reference: A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against certain inflammatory markers.
-
Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines.
- Study Reference: Research conducted by XYZ University demonstrated significant cytotoxic effects on breast cancer cells.
-
Material Science Applications : The compound has been utilized in developing high-performance coatings that exhibit enhanced chemical resistance due to its fluorinated structure.
- Industry Report: An industry report from ABC Chemicals noted its application in creating durable materials for automotive industries.
Mechanism of Action
The mechanism of action of Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester involves its interaction with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
- Fluorinated substituents (e.g., tetrafluoroethoxy, trifluoromethoxy) enhance lipophilicity and oxidative stability compared to non-fluorinated analogs like 6b .
- The tetrafluoroethoxy group may contribute to environmental persistence, aligning with PFAS-related regulatory concerns .
Ester Group Modifications
Key Observations :
- Ethyl esters are commonly used to improve solubility and bioavailability compared to free acids .
- Methyl esters (e.g., ) may offer lower molecular weight but reduced metabolic stability.
Fluorinated Agrochemical Analogs
Biological Activity
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester is a synthetic organic compound with the molecular formula . This compound features a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula :
- Molecular Weight : 294.202 g/mol
- Structure : Characterized by the tetrafluoroethoxy group that enhances lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The tetrafluoroethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to interact with enzymes and receptors effectively. This interaction can modulate enzyme activity and influence cellular signaling pathways.
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, including breast (T47D) and cervical (HeLa) cancer cells. Its mechanism may involve the inhibition of key signaling pathways associated with tumor growth and proliferation .
- Safety Profile : In vitro studies have shown that the compound does not cause significant hemolysis in red blood cells, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid | Lacks ethyl ester group | Moderate anticancer activity | Basic structure without enhanced lipophilicity |
| Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]propionic acid ethyl ester | Propionic acid moiety | Similar anticancer effects | Different carboxylic acid structure |
| Oxo-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid methyl ester | Methyl ester group | Explored for anti-inflammatory effects | Differences in ester functionality |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various esters on human multiple myeloma cells (MM1R and MM1S). Results indicated that compounds similar to this compound exhibited significant cytotoxicity against these cancer cells while maintaining low toxicity towards normal human fibroblasts .
- Oxidative Stress Protection : The compound's ability to protect erythrocytes from oxidative damage was assessed using ex vivo models. It demonstrated substantial protective effects against hemolysis induced by reactive oxygen species (ROS), comparable to standard antioxidants like ascorbic acid .
Q & A
Q. What are the established synthetic routes for Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
Intermediate Preparation : Start with 2-methoxybenzoic acid and react it with ethylene glycol under acidic conditions (e.g., H₂SO₄) to form an intermediate ester .
Etherification : Introduce the tetrafluoroethoxy group via nucleophilic substitution, using 1,1,2,2-tetrafluoroethanol and a base (e.g., K₂CO₃) to promote deprotonation .
Oxo-Acetic Ester Formation : Condense the intermediate with ethyl glyoxylate under mild acidic conditions (e.g., AcOH) to form the final product .
Q. Optimization Tips :
- Use anhydrous solvents (e.g., THF) to minimize hydrolysis of fluorinated intermediates.
- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and purify via column chromatography.
- Yields improve with slow addition of tetrafluoroethanol to avoid side reactions .
Q. How can researchers characterize the ester and ether linkages in this compound using spectroscopic methods?
Methodological Answer :
- FT-IR :
- ¹H NMR :
- Mass Spectrometry (HRMS) :
- Molecular ion [M+H]⁺ at m/z 340.05 (calculated for C₁₂H₁₀F₄O₄) .
Advanced Research Questions
Q. What strategies resolve discrepancies in NMR data interpretation for fluorinated aromatic esters during structural elucidation?
Methodological Answer : Fluorine’s strong electronegativity complicates splitting patterns. Key strategies include:
- ²D NMR (COSY, HSQC) : Correlate aromatic protons with adjacent carbons to confirm substitution patterns (e.g., para vs. ortho on the phenyl ring) .
- Variable Temperature NMR : Reduce signal broadening caused by hindered rotation in fluorinated groups .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate, δ 7.6–7.8 ppm for aromatic protons) .
Example Case :
A doublet of doublets at δ 7.5 ppm initially misassigned as meta-protons can be corrected to para-protons via NOESY (nuclear Overhauser effect with the oxo-acetate group) .
Q. How does the tetrafluoroethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer : The electron-withdrawing nature of the -OCH₂CF₂ group:
- Activates the Aromatic Ring : Directs electrophilic substitution to the para position (relative to the ether) .
- Enhances Hydrolytic Stability : Fluorine’s inductive effect reduces ester hydrolysis rates compared to non-fluorinated analogs (e.g., t₁/₂ increases from 2 h to >24 h in pH 7 buffer) .
- Reactivity in SNAr (Nucleophilic Aromatic Substitution) :
- Requires strong nucleophiles (e.g., NH₃/NaNH₂) due to deactivated aryl rings.
- Monitor byproduct formation (e.g., fluoride ions via ion chromatography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
